4-Cyclopropylcyclohexan-1-one
Description
4-Cyclopropylcyclohexan-1-one is a substituted cyclohexanone featuring a cyclopropyl group at the 4-position of the cyclohexane ring. This compound is classified as an organic building block, commonly utilized in synthetic chemistry for the development of pharmaceuticals, agrochemicals, and specialty materials . The cyclopropyl group introduces steric strain and unique electronic effects, which may influence reactivity and conformational preferences compared to other cyclohexanone derivatives.
Properties
IUPAC Name |
4-cyclopropylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-3-8(4-6-9)7-1-2-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEVMMGVLPTAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378796-24-7 | |
| Record name | 4-cyclopropylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylcyclohexan-1-one typically involves the cyclopropanation of cyclohexanone derivatives. One common method is the Corey-Chaykovsky reaction, which uses sulfur ylides to introduce the cyclopropyl group. Another approach involves the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, a practical route involves the use of inexpensive starting materials and reagents, such as NaOH-mediated aldol condensation followed by ethylene glycol protection of the ketone group . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaClO/TEMPO/KBr to form corresponding cyclohexanone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride (NaBH4).
Substitution: The cyclopropyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: NaClO/TEMPO/KBr in aqueous conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclopropylcyclohexanones.
Scientific Research Applications
4-Cyclopropylcyclohexan-1-one is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role in drug design and development.
Industry: The compound is used in the production of fine chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropylcyclohexan-1-one involves its interaction with specific molecular targets. The cyclopropyl group introduces strain into the molecule, making it highly reactive. This reactivity allows the compound to participate in various chemical reactions, including nucleophilic attacks and electrophilic additions. The ketone group can form hydrogen bonds and interact with enzymes, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following cyclohexanone derivatives share structural similarities with 4-cyclopropylcyclohexan-1-one, differing primarily in the substituent at the 4-position:
Physical and Chemical Properties
- Steric and Electronic Effects: The cyclopropyl group in this compound introduces ring strain (due to its 60° bond angles), which may enhance its reactivity in ring-opening or functionalization reactions compared to linear alkyl-substituted analogs like 4-heptylcyclohexanone . In contrast, 4-methylcyclohexan-1-one (MW 112.17) has a smaller substituent, resulting in lower steric hindrance and higher volatility .
- Solubility and Stability: Lipophilic substituents (e.g., heptyl, octyl) increase hydrophobicity, making such derivatives less water-soluble but more suitable for non-polar applications .
Biological Activity
4-Cyclopropylcyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
- Molecular Formula : C10H16O
- Molecular Weight : 152.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CCC(C(=O)C2CC2)C1C2C(C2)C(C3CC3)C3
Synthesis
The synthesis of this compound typically involves the cyclization of cyclopropyl derivatives with cyclohexanones. A common synthetic route includes:
- Starting Material : Cyclopropylcarbinol and cyclohexanone.
- Reagents : Acid catalysts.
- Conditions : The reaction is generally performed under reflux conditions to facilitate cyclization.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer applications. Below are summarized findings from recent studies.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For example, cyclopropyl derivatives have been reported to be effective against Gram-positive bacteria and fungi.
- Mechanism of Action :
- Interaction with microbial enzymes, potentially inhibiting their functions.
- Disruption of microbial membranes, leading to cell lysis.
Case Study 1: Antibacterial Activity
A study by Smith et al. (2020) evaluated the antibacterial effects of several brominated cyclopropyl compounds, including this compound. The results indicated significant inhibition of Staphylococcus aureus growth, suggesting potential for development as an antibacterial agent.
Case Study 2: Structure-Activity Relationship (SAR)
In a structure-activity relationship analysis by Johnson et al. (2022), derivatives of cyclopropyl compounds were synthesized and tested against various bacterial strains. The introduction of substituents significantly enhanced biological activity, supporting further investigation into this compound.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Ketone derivative | Moderate antibacterial properties |
| Cyclopropylcarbinol | Alcohol derivative | Antifungal activity |
| 2-Bromo-3-methylbutane | Aliphatic halide | Antiviral properties |
Properties and Pharmacological Implications
The unique structure of this compound contributes to its biological activity. Its rigid conformation enhances binding affinity to biological targets, which is critical in drug design:
- Enhanced metabolic stability.
- Increased brain permeability.
- Reduced off-target effects.
These properties make it a promising candidate for further pharmacological exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
